N-cyclohexylcyclopentanecarboxamide
Description
N-Cyclohexylcyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring linked to a carboxamide group, with a cyclohexyl substituent attached to the nitrogen atom.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
N-cyclohexylcyclopentanecarboxamide |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-4-5-7-10)13-11-8-2-1-3-9-11/h10-11H,1-9H2,(H,13,14) |
InChI Key |
OUVKEPKPUKYWLG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2CCCC2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
Notes:
- The parent compound (CAS 3217-94-5) lacks substituents, resulting in lower molecular weight and higher polarity .
- Aromatic substituents (e.g., phenylethyl, fluorophenyl) enhance lipophilicity and may improve membrane permeability in drug design .
- The cyclohexyl group in the target compound likely reduces crystallinity compared to aromatic analogs, impacting solubility .
Physicochemical Properties
- Lipophilicity: Cyclohexyl and phenylethyl substituents increase logP values compared to the parent compound, favoring nonpolar environments .
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